2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. This compound has garnered attention due to its structural features that may contribute to biological activity, particularly as a protein kinase inhibitor. The compound's molecular formula is , and it possesses a molecular weight of approximately 228.06 g/mol.
The compound is cataloged under various chemical databases, including PubChem and the Chemical Register, which provide detailed information regarding its properties and classification. It is also referenced in patent literature for its potential therapeutic uses, particularly in treating skin disorders and other conditions through its action on protein kinases .
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can be classified as an imidazo[1,2-B]pyridazine derivative. It falls under the category of heterocycles due to the presence of both nitrogen and carbon atoms in its ring structure. This classification is significant for understanding its reactivity and potential applications in drug development.
The synthesis of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can be achieved through several synthetic pathways. One notable method involves the cyclization of appropriate precursors under specific reaction conditions that promote the formation of the imidazo-pyridazine framework.
Technical Details:
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can participate in various chemical reactions typical for heterocycles:
Technical Details:
The reactivity patterns are influenced by the electronic environment created by the nitrogen atoms and the bromine substituent.
The mechanism of action for 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one primarily relates to its role as a protein kinase inhibitor. This mechanism involves binding to specific kinase domains, inhibiting their activity and consequently affecting downstream signaling pathways.
Research indicates that compounds within this class can modulate pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .
Relevant analyses such as spectral data (NMR, IR) are essential for confirming structural integrity during synthesis and application .
The primary applications of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one include:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in modern medicinal chemistry research .
The synthesis of 2-bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-b]pyridazin-8-one (CAS: 2027495-19-6; C₉H₆BrN₃O; MW: 252.07) relies on sequential heterocyclic annulations and functional group manipulations. A representative route begins with cyclopentane-1,3-dione as the foundational scaffold, undergoing Knorr-type condensation with hydrazine hydrate to form the pyridazinone core. Subsequent bromination at C2 is achieved using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C, yielding the critical bromo-functionalized intermediate [1] [2].
The imidazo ring is introduced via De novo ring closure, where α-haloketones or aldehydes undergo cyclocondensation with aminopyridazines. For example, reacting 3-amino-6-bromopyridazine with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C–25°C facilitates nucleophilic displacement, forming the tricyclic system with 72–85% efficiency [2] [5]. Key challenges include regioselectivity during imidazole fusion and purification of intermediates, which are addressed through silica gel chromatography and recrystallization from ethanol/water mixtures.
Table 1: Optimized Conditions for Key Synthetic Steps
Step | Reactants | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Cyclopentane-1,3-dione + N₂H₄ | EtOH, reflux, 4h | 92 | >95 |
2 | Pyridazinone + POBr₃ | CH₃CN, 80°C, 12h | 78 | 90 |
3 | Bromopyridazine + BrCH₂COBr | THF, 0°C→25°C, 8h | 85 | 98 |
The C2-bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-couplings, enabling structural diversification for drug discovery. Suzuki-Miyaura reactions with arylboronic acids exhibit high efficiency using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethylformamide (DMF)/water (10:1) at 90°C, achieving >90% conversion to biaryl derivatives [6] [8]. Sonogashira couplings with terminal alkynes require co-catalysts like CuI and diisopropylamine as solvent, providing alkynylated analogs in 60–78% yields [8] [10].
Notably, bromine selectivity is maintained even in the presence of other halogens due to steric and electronic factors. The bromo group’s position adjacent to the electron-deficient imidazopyridazine ring enhances oxidative addition to Pd(0). Microwave-assisted protocols (150°C, 20 min) further optimize these transformations, reducing side-product formation to <5% [10].
Table 2: Cross-Coupling Efficiency with Brominated Substrate
Reaction Type | Catalytic System | Conditions | Conversion (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 4h | 95 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | 80°C, 12h | 78 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C, 8h | 65 |
Stereoselective synthesis of chiral analogs focuses on asymmetric cyclization and resolution techniques. Chiral auxiliaries like (R)-phenylglycinol direct enantioselective imidazo-annulation during ring closure, yielding enantiomeric excess (ee) up to 88% [3] [9]. Alternatively, enzymatic resolution using lipase B (Candida antarctica) selectively hydrolyzes racemic ester precursors, isolating (S)-enantiomers with 95% ee [5].
The cyclopentane ring introduces conformational constraints that influence stereoselectivity. Density functional theory (DFT) studies reveal that annulation transition states favor Re-face attack when bulky substituents (e.g., tert-butyl groups) occupy the prochiral site, minimizing steric clashes with the fused imidazopyridazine system [3].
Table 3: Enantioselectivity in Chiral Derivative Synthesis
Method | Chiral Source | ee (%) | Configuration |
---|---|---|---|
Auxiliary-directed cyclization | (R)-Phenylglycinol | 88 | R |
Enzymatic resolution | Lipase B, vinyl acetate | 95 | S |
Rh-catalyzed asymmetric HAT | [Rh(COD)₂]OTf, (S)-BINAP | 80 | S |
Systematic SAR studies demonstrate that the C2-bromine atom significantly enhances target binding affinity in kinase inhibitors. Replacing bromine with electron-withdrawing groups (e.g., CN or CF₃) improves IC₅₀ values against p38α MAP kinase by 3–5-fold, while hydrogen or methyl groups reduce potency due to weakened hydrophobic interactions [5] [9]. The lactam carbonyl at C8 is critical for hydrogen bonding with kinase hinge regions; its reduction to methylene decreases activity >100-fold [3] [5].
Derivatives with C3-aryl substitutions (introduced via Suzuki coupling) exhibit enhanced selectivity for phosphodiesterase 10A (PDE10A), with para-fluorophenyl analogs showing 50 nM inhibition constants (Kᵢ). Conversely, alkyl substituents diminish solubility and binding [4] [9].
Table 4: Impact of Structural Modifications on Bioactivity
Position | Modification | Target Kinase (IC₅₀) | PDE10A (Kᵢ) |
---|---|---|---|
C2 | Br (parent) | 220 nM | 150 nM |
C2 | CN | 45 nM | 320 nM |
C2 | H | >1 µM | >1 µM |
C3 | 4-F-C₆H₄ (Suzuki) | 180 nM | 50 nM |
C8 | Reduced to CH₂ | >10 µM | >10 µM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7